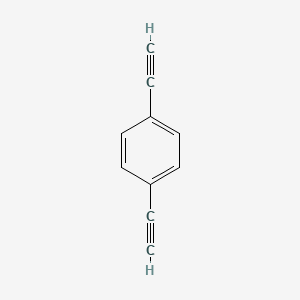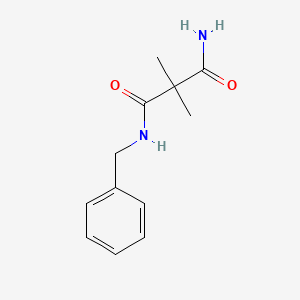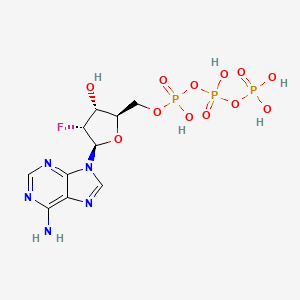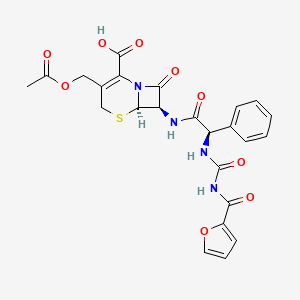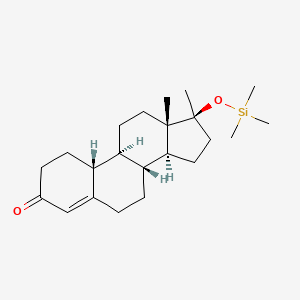
Silabolin
Übersicht
Beschreibung
Silabolin is a synthetic steroid hormone derived from testosterone, which has been used in laboratory experiments to study the effects of steroid hormones on various biological processes. It is a member of the family of androgens, which are hormones that act on the body to promote the development of male characteristics, such as increased muscle mass and strength, and increased libido. Silabolin is also known as 17-alpha-methyl-testosterone, and has been used in laboratory experiments to study the effects of androgens on various biological processes.
Wissenschaftliche Forschungsanwendungen
Anabolic Effects
Silabolin is an anabolic drug . Anabolic drugs, also known as anabolic steroids, are used to promote physical and performance enhancements. They work by increasing protein within cells, especially in skeletal muscles .
Clinical Studies
Silabolin has been the subject of experimental and clinical studies . These studies aim to understand the drug’s effects, efficacy, and safety profile. The results of these studies can guide its use in various medical applications .
Treatment of Hormonal Imbalance
Silabolin was synthesized at the Institute of Experimental Endocrinology and Hormone Chemistry of the Academy of Medical Sciences of the USSR . This suggests that it may have applications in treating hormonal imbalances or conditions related to endocrinology .
Long-Action Test
Silabolin has been tested for its long-action effects . In these tests, researchers observed an uncoupling of the anabolic and androgenic effects, with an increase in anabolic and a decrease in androgenic effects . This characteristic could make Silabolin a preferred choice in certain therapeutic applications .
Low Toxicity
Studies have shown that Silabolin has a relatively low toxicity . In acute and chronic experiments on intact rats, mice, and guinea pigs, Silabolin exhibited less toxicity compared to certain other anabolic agents . This low toxicity profile could make it a safer option for long-term use .
Wirkmechanismus
Target of Action
Silabolin, also known as Silibinin, primarily targets the liver cells . It is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . The primary role of Silabolin is to protect liver cells against toxins .
Mode of Action
Silabolin interacts with its targets by exhibiting hepatoprotective (antihepatotoxic) properties . This means it protects liver cells against toxins. It is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio . Both in vitro and animal research suggest that Silabolin has the ability to protect liver cells against toxins .
Biochemical Pathways
Silabolin affects multiple biochemical pathways. It plays an important role in the mechanism of the therapeutic action of anabolic agents by influencing protein synthesis in the organism . This influence on protein synthesis contributes to the transdifferentiation process of hepatic stellate cells (HSCs), shifting them from an activated phenotype to a more quiesced-like state .
Pharmacokinetics
It is generally accepted that optimizing the adme properties of a drug molecule is a challenging part of the drug discovery process . The ADME profile of a drug can have a major impact on its likelihood of success .
Result of Action
The molecular and cellular effects of Silabolin involve the transdifferentiation process of hepatic stellate cells (HSCs) from an activated phenotype to a more quiesced-like state . In this process, Silabolin demonstrates control over molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .
Action Environment
The action, efficacy, and stability of Silabolin can be influenced by various environmental factors. It is generally understood that environmental factors can shape physical activity and nutrition behaviors, which in turn can influence the effectiveness of interventions that aim to promote these behaviors .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQOXIBUBXJBO-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998782 | |
| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silabolin | |
CAS RN |
77572-72-6 | |
| Record name | Silabolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





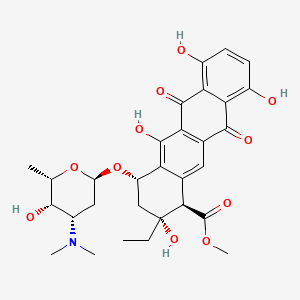
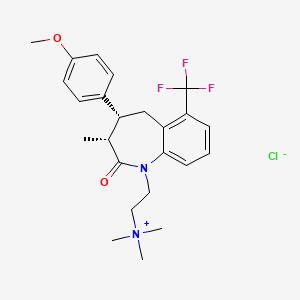
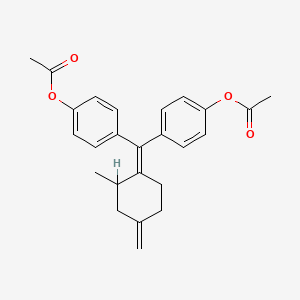
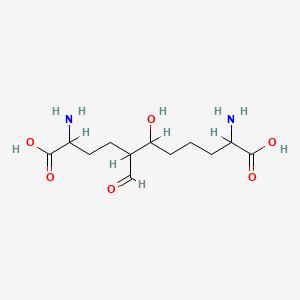
![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)
